molecular formula C16H17BrN4O3 B4524407 N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4524407
M. Wt: 393.23 g/mol
InChI Key: LAKDWWSCAIKESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction involving a suitable leaving group on the pyridazinone core and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors involved in signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3-methylphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c17-12-2-1-3-13(10-12)18-15(22)11-21-16(23)5-4-14(19-21)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKDWWSCAIKESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.